

An In-depth Technical Guide to 1-isobutyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 1-isobutyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isobutyl-1H-pyrazol-5-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the available information on **1-isobutyl-1H-pyrazol-5-amine**, including its chemical identity, and a discussion of generalized synthetic and experimental approaches based on related pyrazole compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to provide a valuable resource for researchers by contextualizing its properties and potential applications within the broader landscape of pyrazole-based drug discovery.

Chemical Identity and Synonyms

The fundamental identification details for **1-isobutyl-1H-pyrazol-5-amine** are crucial for accurate sourcing and documentation in a research setting.

Identifier	Value	Source
IUPAC Name	1-isobutyl-1H-pyrazol-5-amine	-
Synonyms	1-(2-Methylpropyl)-1H-pyrazol-5-amine, 1-(2-methylpropyl)pyrazole-5-ylamine	[1]
CAS Number	3524-18-3	[1]
Chemical Formula	C ₇ H ₁₃ N ₃	[1]
Molecular Weight	139.20 g/mol	-
Canonical SMILES	CC(C)CN1C=CC(=N1)N	-

Physicochemical Properties (Predicted)

Predictive models are commonly used in early-stage drug discovery to estimate the physicochemical properties of compounds, which can inform their potential for oral bioavailability and other pharmacokinetic characteristics. The following data is based on computational predictions.

Property	Predicted Value
LogP	0.93
Topological Polar Surface Area (TPSA)	42.1 Å ²
Number of Hydrogen Bond Acceptors	3
Number of Hydrogen Bond Donors	1
Number of Rotatable Bonds	2

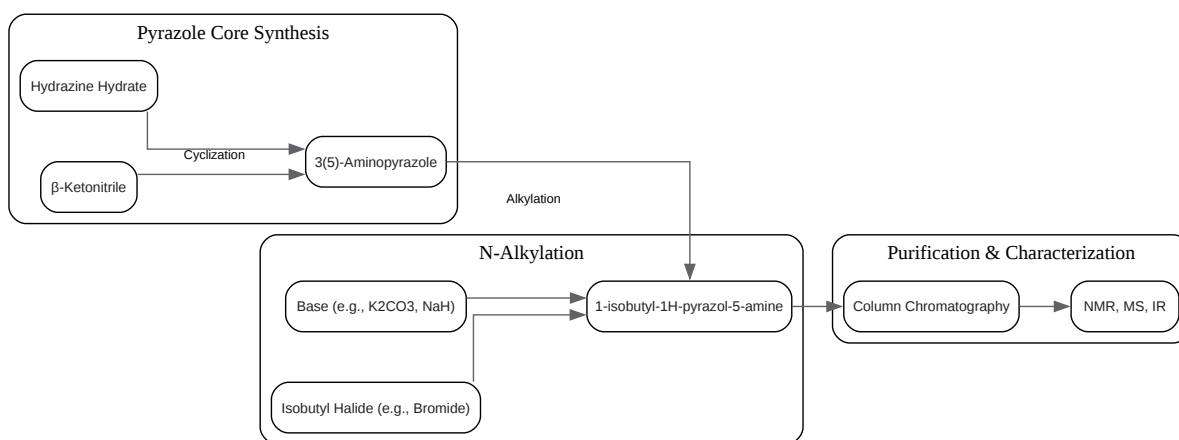
Note: These values are computationally predicted and have not been experimentally verified in the available literature.

Synthesis and Characterization: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of **1-isobutyl-1H-pyrazol-5-amine** is not readily available in the peer-reviewed literature, a general synthetic strategy can be inferred from established methods for the preparation of N-substituted aminopyrazoles.

General Synthetic Workflow

The synthesis of **1-isobutyl-1H-pyrazol-5-amine** would likely proceed through a multi-step sequence, beginning with the formation of the pyrazole core, followed by the introduction of the isobutyl group at the N1 position.



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A generalized synthetic workflow for **1-isobutyl-1H-pyrazol-5-amine**.

Postulated Experimental Protocol

Step 1: Synthesis of 3(5)-Aminopyrazole A common route to the aminopyrazole core involves the cyclization of a β -ketonitrile with hydrazine hydrate.

- Reagents: A suitable β -ketonitrile (e.g., cyanoacetone), hydrazine hydrate, and a solvent such as ethanol.
- Procedure: The β -ketonitrile and hydrazine hydrate would be refluxed in ethanol. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude 3(5)-aminopyrazole would be purified, typically by recrystallization.

Step 2: N-Alkylation to form **1-isobutyl-1H-pyrazol-5-amine** The introduction of the isobutyl group onto the pyrazole nitrogen is a standard alkylation reaction.

- Reagents: 3(5)-Aminopyrazole, isobutyl bromide (or another suitable isobutyl halide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
- Procedure: The 3(5)-aminopyrazole would be dissolved in the solvent, and the base would be added to deprotonate the pyrazole nitrogen. Isobutyl bromide would then be added, and the reaction mixture would be stirred, possibly with heating, until TLC indicates the consumption of the starting material. The reaction would then be quenched, and the product extracted. Purification would likely be achieved through column chromatography.

Characterization

The structure and purity of the synthesized **1-isobutyl-1H-pyrazol-5-amine** would be confirmed using standard analytical techniques:

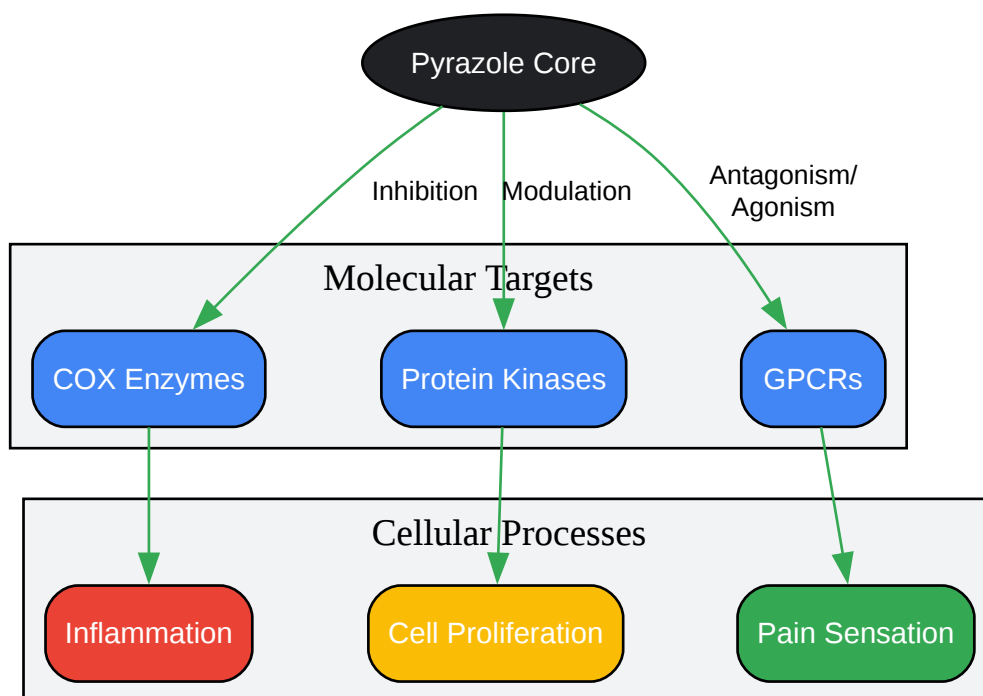
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the presence of the isobutyl group and the pyrazole ring, and their connectivity.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C-N bonds.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for **1-isobutyl-1H-pyrazol-5-amine** has been reported, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.

Signaling Pathways Implicated for Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of biological targets. The diagram below illustrates some of the key signaling pathways that are often modulated by pyrazole-containing compounds.



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Potential signaling pathways modulated by pyrazole-containing compounds.

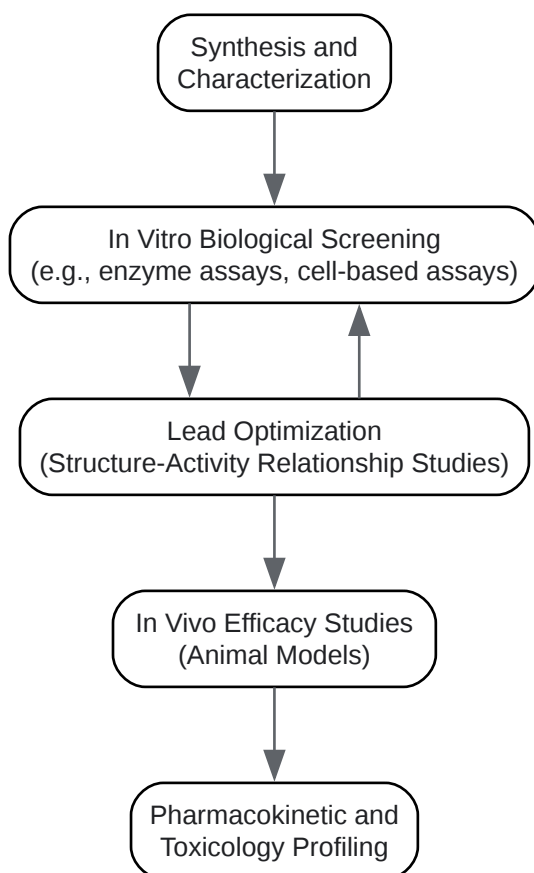
- **Anti-inflammatory Effects:** Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

- **Anticancer Activity:** A significant number of pyrazole compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.
- **Analgesic Properties:** Modulation of G-protein coupled receptors (GPCRs) by pyrazole derivatives can lead to analgesic effects.

Given these precedents, **1-isobutyl-1H-pyrazol-5-amine** could be a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutics targeting these pathways.

Future Research Directions

The lack of specific data on **1-isobutyl-1H-pyrazol-5-amine** presents a clear opportunity for further research. A logical progression of investigation would follow a standard drug discovery workflow.



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A proposed experimental workflow for the evaluation of **1-isobutyl-1H-pyrazol-5-amine**.

- Chemical Synthesis and Scale-up: Development of a robust and scalable synthetic route.
- In Vitro Screening: Evaluation of its activity against a panel of relevant biological targets, such as COX enzymes, protein kinases, and GPCRs.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to identify key structural features for activity and to optimize potency and selectivity.
- In Vivo Studies: If promising in vitro activity is observed, evaluation in animal models of disease (e.g., inflammation, cancer) would be the next step.
- ADMET Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

1-isobutyl-1H-pyrazol-5-amine is a small molecule with potential for further investigation in the field of drug discovery. While specific experimental data is currently sparse in the public domain, its structural relationship to a well-validated class of pharmacologically active compounds suggests that it could serve as a valuable building block or lead compound for the development of new therapeutics. The generalized synthetic and experimental workflows provided in this guide offer a framework for researchers to initiate studies on this and related pyrazole derivatives.

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References

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

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